![molecular formula C14H19F3N4O5S B2756173 Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate CAS No. 2378501-26-7](/img/structure/B2756173.png)
Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a pyrimidin-2-yl group, a trifluoromethylsulfonyloxy group, and an azetidine-1-carboxylate group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidin-2-yl group might be introduced using a reaction with a suitable pyrimidine derivative . The trifluoromethylsulfonyloxy group could be introduced using a trifluoromethanesulfonic anhydride . The exact synthesis route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, a four-membered ring containing a nitrogen atom, could introduce strain into the molecule, affecting its reactivity . The trifluoromethylsulfonyloxy group is a strong electron-withdrawing group, which could also affect the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethylsulfonyloxy group is a good leaving group, suggesting that the compound could undergo nucleophilic substitution reactions . The azetidine ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar trifluoromethylsulfonyloxy group could increase its solubility in polar solvents .Scientific Research Applications
- In vitro studies have suggested that EN300-7462549 acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . By preventing the aggregation of amyloid beta peptide (Aβ) and fibril formation from Aβ 1-42, it holds promise in combating neurodegenerative diseases associated with Aβ accumulation .
- EN300-7462549 and related derivatives were screened for antibacterial activity against Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further investigations into its mechanism of action and potential therapeutic applications are warranted .
- The compound serves as a potential precursor for biologically active natural products, including Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological activities, making EN300-7462549 a valuable starting point for further synthesis and exploration .
- Researchers are investigating EN300-7462549’s interactions with cellular targets, elucidating its binding modes, and exploring its potential as a lead compound for drug development. Its unique structure and biological effects make it an intriguing candidate for chemical biology studies .
- Given its anti-aggregation effects on Aβ, EN300-7462549 may have neuroprotective properties. Researchers are exploring its potential in preventing or slowing down neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- The crystal structure of EN300-7462549 has been determined, providing valuable insights into its conformation and intermolecular interactions. Such structural information aids in understanding its biological activity and guiding further modifications .
Anti-Amyloid Aggregation Agent
Antibacterial Activity
Precursor for Biologically Active Natural Products
Chemical Biology and Drug Discovery
Neuroprotective Properties
Structural Insights and Crystallography
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O5S/c1-13(2,3)25-12(22)21-7-9(8-21)20(4)11-18-6-5-10(19-11)26-27(23,24)14(15,16)17/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUUPLNJCXHKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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